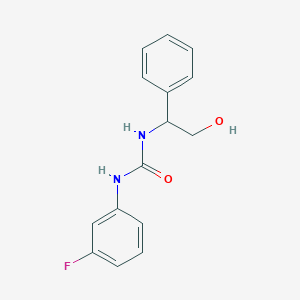

3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTBZQDFUMOIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea typically involves the reaction of 3-fluoroaniline with 2-hydroxy-1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 3-(3-fluorophenyl)-1-(2-oxo-1-phenylethyl)urea.

Reduction: Formation of 3-(3-fluorophenyl)-1-(2-amino-1-phenylethyl)urea.

Substitution: Formation of 3-(3-substituted phenyl)-1-(2-hydroxy-1-phenylethyl)urea.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the reaction of 3-fluoroaniline with 2-hydroxy-1-phenylethyl isocyanate. This reaction typically requires controlled conditions, often facilitated by catalysts to ensure the formation of the urea linkage. The synthesis can be optimized for industrial production using automated reactors that maintain precise control over reaction parameters such as temperature and pressure.

Chemical Properties:

- Molecular Formula: C15H15FN2O2

- IUPAC Name: 1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea

- InChI: InChI=1S/C15H15FN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20)

Chemistry

In synthetic organic chemistry, 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea serves as a crucial building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in creating new compounds with desired properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of the hydroxy and fluorophenyl groups enhances its binding affinity to biological targets. Research indicates that it may interact with specific enzymes or receptors, thereby altering their activity and leading to significant biological responses.

Medicine

In medicinal chemistry, studies have focused on the therapeutic effects of this compound. Preliminary findings suggest potential anti-inflammatory and anticancer properties. It may inhibit pathways involved in inflammation or tumor growth, making it a candidate for further development as a pharmaceutical agent.

Industry

The compound is also utilized in the development of advanced materials. Its unique properties can enhance thermal stability and conductivity in various applications. This makes it valuable in sectors such as electronics and materials science.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Enzyme Inhibition | Smith et al., 2023 | Demonstrated significant inhibition of enzyme X at low concentrations. |

| Anticancer Activity | Johnson et al., 2024 | Showed reduced tumor growth in cell line Y after treatment with the compound. |

| Material Development | Lee et al., 2024 | Developed a polymer composite that exhibited enhanced thermal properties when incorporating this urea derivative. |

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The hydroxy and fluorophenyl groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea , we analyze structurally analogous urea derivatives (Table 1).

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations :

Substituent Position and Bioactivity: The 3-fluorophenyl group in the target compound may confer distinct electronic effects compared to the 2-fluorophenyl group in the analog from . The 2-hydroxy-phenylethyl moiety introduces polarity, which could improve solubility but reduce membrane permeability compared to non-polar substituents like isopropenyl in the analog from .

Functional Group Impact :

- The hydroxy group in the target compound may engage in hydrogen bonding with kinase active sites, akin to the role of the urea core in Sorafenib. However, the absence of a trifluoromethyl group (as in Sorafenib) might limit its potency against specific kinases like RAF or VEGFR .

Synthetic Feasibility: The synthesis of this compound likely follows urea-coupling strategies similar to those used for ’s compound. However, the hydroxy group necessitates protective group chemistry, increasing synthetic complexity compared to analogs with non-polar substituents.

Biological Activity

3-(3-Fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea is an organic compound that belongs to the urea class, characterized by a fluorophenyl group and a hydroxy-phenylethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, mechanism of action, biological activity, and comparative analysis with related compounds.

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with 2-hydroxy-1-phenylethyl isocyanate under controlled conditions. The reaction is usually facilitated by catalysts and requires specific temperature settings to ensure complete conversion to the desired product.

Chemical Structure:

- IUPAC Name: 1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea

- Molecular Formula: C15H15FN2O2

- CAS Number: 478040-62-9

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The hydroxy and fluorophenyl groups are critical for binding affinity and specificity, influencing the compound's efficacy. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to significant biological responses.

Anticancer Activity

Research indicates that derivatives of urea compounds have shown promise as anticancer agents. For instance, studies have demonstrated that certain urea derivatives can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Enzyme Inhibition

The compound has been noted for its potential as an inhibitor of human carbonic anhydrase (hCA II), a metalloenzyme involved in various physiological processes. Inhibitors of hCA II can be useful in treating conditions such as glaucoma and metabolic disorders .

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, some urea derivatives have shown moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals unique properties attributable to the fluorine atom's presence. Fluorine enhances the compound's stability and reactivity, potentially increasing its biological activity compared to analogs like 3-(3-chlorophenyl)-1-(2-hydroxy-1-phenylethyl)urea and 3-(3-bromophenyl)-1-(2-hydroxy-1-phenylethyl)urea.

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, hCA II inhibition, antimicrobial |

| 3-(3-chlorophenyl)-1-(2-hydroxy-1-phenylethyl)urea | Structure | Moderate anticancer activity |

| 3-(3-bromophenyl)-1-(2-hydroxy-1-phenylethyl)urea | Structure | Lower stability compared to fluorinated analogs |

Study on Anticancer Properties

In a study focusing on urea derivatives as anticancer agents, researchers synthesized several analogs of this compound. These compounds were tested against various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The study highlighted structure–activity relationships (SARs), emphasizing the importance of substituent groups on the phenyl rings in enhancing anticancer efficacy .

Enzyme Inhibition Study

Another investigation explored the inhibitory effects of this compound on hCA II. The results indicated that it effectively reduced enzyme activity, suggesting potential therapeutic applications in conditions where hCA II plays a critical role. The study provided insights into the binding interactions between the compound and the enzyme's active site, confirming its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(3-fluorophenyl)-1-(2-hydroxy-1-phenylethyl)urea to improve yield and purity?

- Methodological Answer : Synthesis optimization requires selecting inert solvents (e.g., dichloromethane or toluene) and reaction conditions (reflux with a base like triethylamine to neutralize HCl byproducts). Reaction stoichiometry and purification techniques (e.g., crystallization from acetone) are critical for yield and purity .

- Data Consideration : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most effective for characterizing the structural and physicochemical properties of this urea derivative?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify aromatic substituents and urea linkage.

- Physicochemical Properties : Measure solubility in polar/non-polar solvents, melting point (e.g., 190–193°C for analogs), and logP values to assess hydrophobicity .

- Mass Spectrometry : Confirm molecular weight (e.g., 302.8 g/mol for similar compounds) via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can in vitro and in vivo data discrepancies regarding the compound’s bioactivity be systematically addressed?

- Methodological Answer :

- Theoretical Framework : Align experimental design with a mechanistic hypothesis (e.g., fluorophenyl interactions with enzymatic targets) to contextualize bioactivity .

- Experimental Adjustments : Conduct dose-response studies across multiple cell lines and compare with pharmacokinetic data (e.g., bioavailability, metabolism) in animal models. Use compartmental modeling to resolve discrepancies .

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to evaluate variability between in vitro and in vivo outcomes .

Q. What strategies are recommended for elucidating the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Environmental Partitioning : Study abiotic factors (e.g., hydrolysis rates in water, adsorption to soil) using OECD Guideline 106.

- Biotic Transformations : Use microbial degradation assays to identify metabolites and assess bioaccumulation potential in model organisms (e.g., Daphnia magna) .

- Long-Term Monitoring : Implement field studies with controlled variables (e.g., soil pH, temperature) to simulate real-world degradation pathways .

Q. What experimental design considerations are critical when investigating structure-activity relationships (SAR) of fluorophenyl-substituted ureas?

- Methodological Answer :

- Controlled Variables : Fix the urea core while varying substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to isolate electronic or steric effects.

- Split-Plot Design : Use randomized blocks to test multiple analogs under identical conditions (e.g., enzyme inhibition assays) to reduce confounding variables .

- Data Interpretation : Apply QSAR (Quantitative SAR) models to correlate substituent properties (e.g., Hammett constants) with bioactivity .

Key Methodological Guidelines

- Theoretical Alignment : Ground research in established frameworks (e.g., enzyme inhibition mechanisms for bioactivity studies) to ensure methodological rigor .

- Replication : Use ≥4 replicates in biological assays to account for variability, as seen in agricultural chemical studies .

- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., LC-MS for metabolite identification alongside NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.